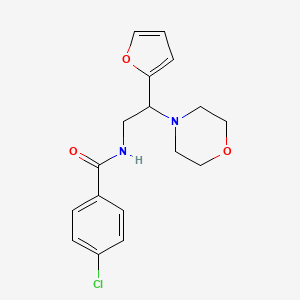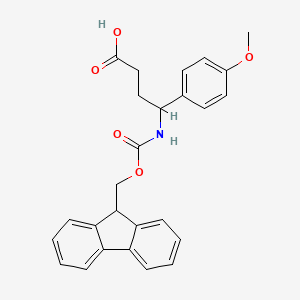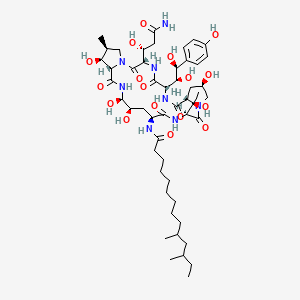![molecular formula C23H26ClN3O6S B2769961 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone CAS No. 877818-57-0](/img/structure/B2769961.png)
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H26ClN3O6S and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Scientific Research Applications
Anticancer Activity: The compound has been evaluated for its potential as an anticancer agent. A study has shown that derivatives of benzo[d][1,3]dioxol-5-ylmethyl have been synthesized and tested against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds may act as templates for further optimization to develop more active analogs and understand the structure–activity relationships of indole anticancer molecules.
Anticonvulsant and Antidepressant Effects: Another significant application is in the treatment of neurological disorders. Piperazine derivatives, including those with a benzo[d][1,3]dioxol-5-ylmethyl moiety, have been identified to possess potent anticonvulsant and antidepressant activities . These compounds have shown excellent protection against seizures in various in vivo models and have also demonstrated satisfactory antidepressant activity.
Mechanistic Studies in Cell Apoptosis: The compound’s derivatives have been involved in mechanistic studies related to cell apoptosis. Preliminary investigations into the inhibitory effects on cancer cells include morphological analysis and cell cycle assessment . These studies are crucial for understanding how these compounds induce apoptosis in cancer cells.
GABAergic Neurotransmission Influence: Research indicates that the compound may influence GABAergic neurotransmission in the brain. This is based on the inhibition of seizures induced by chemical agents in mice, suggesting a potential mechanism of action for the anticonvulsant properties of the compound .
Cell Cycle Arrest: Specific derivatives have been found to cause cell cycle arrest at the S phase in cancer cells. This is a critical step in preventing the proliferation of cancer cells and is a promising area of research for developing new anticancer therapies .
Selectivity Between Cancer and Normal Cells: Studies have revealed that certain derivatives exhibit good selectivity between cancer cells and normal cells. This selectivity is essential for minimizing side effects and improving the therapeutic index of anticancer drugs .
Tubulin Polymerization Modulation: The compound’s derivatives have been designed based on the structures of antitubulin molecules. They have been evaluated for their ability to modulate microtubule assembly, which is a leading target for anticancer agents .
Development of New Antiepileptic Drugs: The compound has potential applications in the development of new antiepileptic drugs. Its derivatives have shown broad-spectrum anticonvulsant activity in several seizure models, which could lead to new treatments for epileptic disorders .
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-chloro-3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O6S/c24-19-3-2-18(14-22(19)34(29,30)27-9-11-31-12-10-27)23(28)26-7-5-25(6-8-26)15-17-1-4-20-21(13-17)33-16-32-20/h1-4,13-14H,5-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIUWKUEADBAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)


![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2769890.png)


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)
![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)
![1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2769901.png)